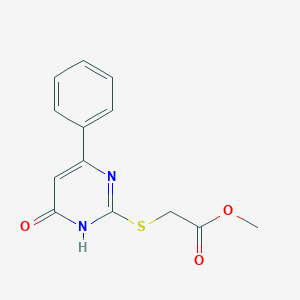

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

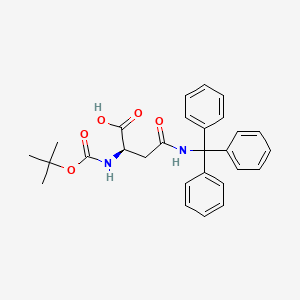

“Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” is a derivative of dihydropyrimidinones . Dihydropyrimidinones are known for their wide spectrum of biological activities . They are synthesized via the Biginelli reaction .

Synthesis Analysis

The synthesis of “Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” involves alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate . The reaction is carried out in ethanol in the presence of sodium ethoxide . A good yield of the compound was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .Molecular Structure Analysis

The dihydropyrimidine ring in the molecule adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

“Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” reacts with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate and its derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes, including E. coli, S. aureus, and Salmonella typhi para A. The compounds demonstrated significant antibacterial activity, making them of interest for further investigation as potential antimicrobial agents (Desai et al., 2001).

Antihypertensive α-Blocking Agents

Further research into the chemical modifications of methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate derivatives has led to the development of new compounds with antihypertensive α-blocking activity. This includes the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which have shown promising results in pharmacological screenings for their α-blocking properties, indicating potential applications in managing hypertension (Abdel-Wahab et al., 2008).

Aldose Reductase Inhibitors

Derivatives of methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate have also been evaluated as aldose reductase inhibitors, showcasing potential for the treatment of diabetic complications. The compounds were synthesized and characterized, with some showing high inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications, thereby highlighting their therapeutic potential in this area (Ali et al., 2012).

Antibacterial and Antifungal Activities

Moreover, novel derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing significant efficacy against various Gram-negative and Gram-positive bacteria, as well as fungal strains. These findings suggest that these compounds could serve as leads for the development of new antimicrobial agents, with the potential for broad-spectrum activity (Patel & Patel, 2017).

Antitumor Activity

Additionally, some synthesized derivatives have been evaluated for their antitumor activity, displaying potent efficacy against various human cancer cell lines. This includes the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which exhibited significant growth inhibitory effects on cancer cells, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Eigenschaften

IUPAC Name |

methyl 2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXGFCBECGWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)

![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)

![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)

![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)